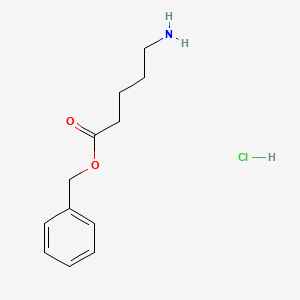

Benzyl 5-aminopentanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 5-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYROAZHUJRZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154407-91-7 | |

| Record name | benzyl 5-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Amino Acid Ester Chemistry

In the landscape of organic synthesis, amino acid esters are fundamental intermediates. nih.gov The esterification of an amino acid's carboxyl group is a common strategy to temporarily mask its reactivity, allowing for selective chemical transformations at the amino group or the side chain. Benzyl (B1604629) 5-aminopentanoate hydrochloride fits within this class of compounds as the benzyl ester of 5-aminopentanoic acid.

The hydrochloride salt form of amino acid esters is particularly prevalent and offers several practical advantages in a laboratory setting. quora.com Supplying these compounds as salts enhances their stability, as the protonated amino group is less nucleophilic, which helps to protect the ester linkage from hydrolysis or degradation, thereby ensuring a longer shelf life. quora.comreddit.com Furthermore, the salt form generally improves solubility in aqueous solutions and can facilitate handling and formulation. quora.com Before use in subsequent reactions, the free amine can be readily generated from the hydrochloride salt by deprotonation, often using a mild base or specialized reagents like activated zinc dust. reddit.comnih.govresearchgate.net This process allows for the controlled release of the reactive amino group precisely when needed for a coupling reaction. core.ac.uk

Significance As a Protected Amino Acid Derivative

The utility of Benzyl (B1604629) 5-aminopentanoate hydrochloride is best understood through the concept of protecting groups in chemical synthesis. masterorganicchemistry.comnbinno.com Amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxyl group. Without protection, attempts to form peptide bonds or perform other selective reactions can lead to a mixture of unwanted products, including self-polymerization. masterorganicchemistry.com

Benzyl 5-aminopentanoate hydrochloride is an example of a "doubly protected" amino acid derivative.

Carboxyl Group Protection: The carboxylic acid is protected as a benzyl ester. gcwgandhinagar.comwikipedia.org The benzyl group is a widely used protecting group because it is stable under a variety of reaction conditions but can be removed selectively when desired. oup.com A common method for its removal is hydrogenolysis (catalytic hydrogenation), a mild technique that typically does not affect other functional groups in the molecule. wikipedia.orgsynarchive.comlibretexts.org

Amino Group Protection: The amino group is protected in its protonated form as a hydrochloride salt. This prevents it from acting as a nucleophile, for instance, in reactions intended to modify the carboxyl end of another molecule. core.ac.uk

This dual protection strategy allows chemists to use the molecule as a precise building block. nih.govacs.orgacs.org For example, after deprotecting the amino group, the resulting free amine can be coupled with an N-protected amino acid. Subsequently, the benzyl ester can be removed to reveal the carboxylic acid, which can then be coupled with another amino ester, enabling the stepwise construction of peptides and other complex structures. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of Benzyl 5 Aminopentanoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Benzyl (B1604629) 5-aminopentanoate hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Benzyl 5-aminopentanoate hydrochloride provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the benzyl group and the 5-aminopentanoate backbone. The presence of the hydrochloride salt results in the protonation of the primary amine, influencing the chemical shift of adjacent protons.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic protons (–CH₂–Ph) are expected to resonate as a singlet around δ 5.1 ppm. The protons of the pentanoate chain exhibit characteristic multiplicities and chemical shifts. The α-protons to the carbonyl group (–CH₂–COO) are typically found around δ 2.4 ppm as a triplet. The protons adjacent to the protonated amino group (–CH₂–NH₃⁺) are shifted downfield to approximately δ 3.0 ppm, also as a triplet. The remaining methylene (B1212753) protons in the chain appear as multiplets in the δ 1.6-1.8 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.3-7.4 | Multiplet |

| Benzylic (–CH₂–Ph) | ~5.1 | Singlet |

| –CH₂–NH₃⁺ | ~3.0 | Triplet |

| –CH₂–COO | ~2.4 | Triplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 173 ppm. The carbons of the aromatic ring are observed in the δ 128-136 ppm region. The benzylic carbon (–CH₂–Ph) signal is expected around δ 66 ppm. The carbon atom attached to the nitrogen (–CH₂–NH₃⁺) appears around δ 40 ppm, while the carbon alpha to the carbonyl group (–CH₂–COO) is found near δ 34 ppm. The other methylene carbons of the aliphatic chain resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (–COO–) | ~173 |

| Aromatic (C₆H₅) | 128-136 |

| Benzylic (–CH₂–Ph) | ~66 |

| –CH₂–NH₃⁺ | ~40 |

| –CH₂–COO | ~34 |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the connectivity of the pentanoate chain. For instance, cross-peaks would be observed between the protons at δ 3.0 ppm (–CH₂–NH₃⁺) and its neighboring methylene protons, and similarly for the protons at δ 2.4 ppm (–CH₂–COO).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for example, the benzylic protons at δ 5.1 ppm to the benzylic carbon at δ 66 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the ester linkage. For example, a correlation between the benzylic protons (δ 5.1 ppm) and the carbonyl carbon (δ 173 ppm) would be expected.

TOCSY (Total Correlation Spectroscopy) would show correlations between all protons within a spin system, providing comprehensive connectivity information for the entire pentanoate chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺, where M is the benzyl 5-aminopentanoate. The expected m/z value for this ion would be approximately 222.15, corresponding to the protonated molecule [C₁₂H₁₇NO₂ + H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For the [M+H]⁺ ion of Benzyl 5-aminopentanoate, HRMS would provide a precise mass measurement that can be used to confirm its elemental formula as C₁₂H₁₈NO₂⁺. The theoretical exact mass for this ion is 222.1338, and an experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Aminopentanoic acid |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound reveals characteristic absorption bands corresponding to its distinct structural features: the primary ammonium (B1175870) ion (-NH3+), the ester group (C=O), the aromatic benzyl ring, and the aliphatic pentanoate chain.

The presence of the hydrochloride salt results in the formation of a primary ammonium group. This group is characterized by broad N-H stretching vibrations that typically appear in the 2800-3200 cm⁻¹ region. These bands often overlap with C-H stretching vibrations. Additionally, the ammonium group exhibits a characteristic bending vibration (asymmetric) around 1600-1630 cm⁻¹ and a symmetric bending vibration near 1500-1550 cm⁻¹. libretexts.orgopenstax.org

The ester functional group is readily identified by a strong, sharp absorption band due to the carbonyl (C=O) stretch, which is expected in the range of 1735-1750 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester group also produce strong bands, typically found in the 1000-1300 cm⁻¹ region. libretexts.org

The benzyl group contributes several characteristic peaks. Aromatic C-H stretching vibrations are observed as weak to medium bands above 3000 cm⁻¹. openstax.org Aromatic C=C stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring. openstax.org

Finally, the aliphatic pentanoate backbone gives rise to C-H stretching vibrations from its methylene (-CH2-) groups, which are expected between 2850 and 2960 cm⁻¹. libretexts.org C-H bending vibrations for these groups are also present in the 1350-1470 cm⁻¹ range.

The key IR absorption bands and their corresponding functional group assignments for this compound are summarized in the table below.

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200-2800 | R-NH₃⁺ | N-H Stretch (broad) |

| >3000 | C-H (Aromatic) | Stretch |

| 2960-2850 | C-H (Aliphatic) | Stretch |

| 1750-1735 | C=O (Ester) | Stretch |

| 1630-1550 | R-NH₃⁺ | N-H Bend |

| 1600-1450 | C=C (Aromatic) | Stretch |

| 1300-1000 | C-O (Ester) | Stretch |

This table presents expected frequency ranges based on the analysis of the compound's functional groups.

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystallographic analysis would yield critical data on its solid-state structure. This would include the determination of the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). While specific experimental crystallographic data for this compound is not widely published, the type of information that would be obtained is presented in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

Such an analysis would confirm the connectivity of the atoms and reveal the conformation of the pentanoate chain and the orientation of the benzyl group. It would also provide insight into the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, which are crucial for the stability of the crystal structure.

Polarimetry for Optical Activity Assessment

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. A compound is considered optically active if it is chiral, meaning it is non-superimposable on its mirror image. The presence of a stereocenter (typically a carbon atom bonded to four different groups) is the most common cause of chirality in organic molecules.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The structure consists of a flexible aliphatic chain and a benzyl group, and none of the carbon atoms are bonded to four different substituents. As there are no stereocenters, the molecule is superimposable on its mirror image.

Consequently, this compound is optically inactive. A solution of this compound will not rotate plane-polarized light, and therefore, its specific rotation value is zero. This assessment concludes that the compound does not exist as enantiomers and does not require resolution into different stereoisomeric forms.

Computational and Theoretical Investigations of Benzyl 5 Aminopentanoate Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the relationship between the geometric and electronic properties of a chemical compound. windows.net By employing methods like the B3LYP functional with a 6-31G+(d,p) basis set, a detailed understanding of the molecular structure and reactivity of Benzyl (B1604629) 5-aminopentanoate hydrochloride can be achieved. nih.gov

The first step in such a study is the geometry optimization of the molecule to find its most stable three-dimensional structure. epstem.net From this optimized geometry, key structural parameters like bond lengths and bond angles can be determined and, if available, compared with experimental data to validate the computational model. windows.net

A primary output of DFT calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide quantitative measures of different aspects of reactivity.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for Benzyl 5-aminopentanoate Hydrochloride Calculated via DFT

| Parameter | Formula | Significance | Predicted Value |

| HOMO Energy | EHOMO | Electron-donating ability | -8.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -1.2 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity, stability | 7.3 eV |

| Ionization Potential | IP ≈ -EHOMO | Energy to remove an electron | 8.5 eV |

| Electron Affinity | EA ≈ -ELUMO | Energy released when gaining an electron | 1.2 eV |

| Electronegativity | χ = (IP + EA) / 2 | Tendency to attract electrons | 4.85 eV |

| Chemical Hardness | η = (IP - EA) / 2 | Resistance to change in electron distribution | 3.65 eV |

| Chemical Softness | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.137 eV⁻¹ |

| Electrophilicity Index | ω = χ² / (2η) | Propensity to accept electrons | 3.22 eV |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, negative potential sites would be expected around the oxygen atoms of the ester group, while positive potentials would be located around the ammonium (B1175870) group's hydrogen atoms. nih.gov This information is vital for predicting how the molecule will interact with other species. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic nature of molecules over time. nih.gov

For a flexible molecule like this compound, which contains several rotatable single bonds, multiple low-energy conformations can exist. Conformational analysis aims to identify these stable structures (conformers) and determine their relative energies. This can be achieved by systematically rotating key dihedral angles and calculating the potential energy at each step.

Molecular dynamics simulations provide a more dynamic picture. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. um.es This allows for the observation of conformational changes, molecular vibrations, and interactions with surrounding solvent molecules. A simulation of this compound in a solvent like water would reveal how the molecule folds and adapts its shape, including the possibility of intramolecular hydrogen bonding between the ammonium group and the ester's carbonyl oxygen. The simulation would also show how the molecule's orientation and dynamics are influenced by its environment. um.es

Table 2: Key Dihedral Angles and Predicted Conformational Data for this compound

| Dihedral Angle | Atoms Involved | Description | Predicted Stable Conformations |

| τ1 | O-C-C-C | Rotation around the ester-alkyl bond | Typically anti (~180°) and gauche (±60°) |

| τ2 | C-C-C-C | Rotation within the pentanoate chain | Multiple gauche and anti conformations |

| τ3 | C-C-C-N | Rotation near the amino group | gauche (±60°) and anti (~180°) |

| τ4 | C-O-CH₂-Ph | Rotation of the benzyl group | Planar and perpendicular orientations relative to the ester group |

Analysis of the MD trajectory can reveal the probability of finding the molecule in certain conformational states, providing insight into its flexibility and the predominant shapes it adopts in solution. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. bas.bg

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.net The calculation is performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are used to determine the chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS).

For this compound, the chemical shifts for each unique proton and carbon atom can be predicted. The local electronic environment heavily influences these shifts. For instance, the protons on the benzyl ring are expected to appear in the aromatic region (δ 7-8 ppm) due to the ring current effect. The protons on the methylene (B1212753) group adjacent to the ester oxygen (benzylic protons) would be shifted downfield due to the oxygen's electronegativity. Similarly, the protons on the methylene group adjacent to the positively charged ammonium group would also experience a significant downfield shift. ucl.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift |

| Benzyl CH | ortho, meta, para | 7.3 - 7.5 | 128 - 136 | Aromatic ring current and electronic environment |

| Benzyl CH₂ | -O-CH₂-Ph | ~5.1 | ~67 | Deshielded by adjacent ester oxygen |

| Pentanoate CH₂ | α to C=O | ~2.4 | ~34 | Deshielded by carbonyl group |

| Pentanoate CH₂ | β, γ to C=O | ~1.7 | ~22, ~28 | Standard aliphatic region |

| Pentanoate CH₂ | α to NH₃⁺ | ~3.0 | ~40 | Deshielded by positively charged nitrogen |

| Carbonyl C | C=O | - | ~173 | Characteristic shift for ester carbonyls |

Comparing these predicted spectra with experimentally obtained spectra is a powerful method for confirming the molecular structure. Discrepancies between calculated and observed shifts can point to specific conformational effects or intermolecular interactions not accounted for in the calculation. liverpool.ac.uk

Molecular Recognition and Binding Studies (focus on non-biological interactions with synthetic receptors)

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. amu.edu.pl this compound possesses key functional groups—a protonated primary amine (ammonium) and an aromatic benzyl group—that make it an interesting "guest" molecule for binding studies with synthetic "host" receptors.

Theoretical studies can model these host-guest interactions to predict binding affinities and understand the forces driving complex formation. The primary interactions for the ammonium group are hydrogen bonding and electrostatic interactions. beilstein-journals.org Synthetic receptors like crown ethers are well-suited to bind ammonium ions, with the ether oxygens acting as hydrogen bond acceptors. beilstein-journals.org

The benzyl group can participate in cation-π interactions, where the positively charged ammonium group interacts favorably with the electron-rich face of an aromatic ring within the receptor. beilstein-journals.org It can also engage in π-π stacking if the synthetic receptor contains flat aromatic surfaces.

Computational docking and molecular dynamics simulations can be used to predict the most likely binding pose of the guest within the receptor's cavity and to calculate the binding free energy. This energy value indicates the stability of the host-guest complex. The association constant (Kₐ), a measure of binding strength, can be derived from the binding free energy.

Table 4: Hypothetical Binding Affinities of this compound with Synthetic Receptors

| Synthetic Receptor Type | Primary Binding Interactions | Predicted Association Constant (Kₐ, M⁻¹) |

| 18-Crown-6 Ether | Hydrogen bonding, ion-dipole | 1,500 |

| Dibenzo-18-Crown-6 Ether | Hydrogen bonding, ion-dipole, π-π stacking | 2,200 |

| Calix liverpool.ac.ukarene Derivative | Cation-π, hydrogen bonding, hydrophobic | 850 |

| Cyclodextrin | Hydrophobic inclusion of benzyl group | 400 |

These studies are crucial for designing synthetic receptors with high selectivity and affinity for specific guest molecules, which has applications in sensing, separation, and catalysis. koreascience.kr

General Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a set of molecules with a specific activity or property. ijert.org This approach is a cornerstone of rational chemical design, allowing for the prediction of a compound's activity before it is synthesized. basicmedicalkey.com

To build a QSAR model for analogues of this compound, one would first create a library of related compounds. This could involve, for example, varying the substituents on the benzyl ring or altering the length of the alkyl chain. For each compound in this library, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Indices that describe molecular branching and connectivity. researchgate.net

Next, the "activity" of each compound would be measured experimentally. In the context of this article, the activity could be the binding affinity (e.g., log Kₐ) to a specific synthetic receptor. Finally, a statistical method, such as multiple linear regression, is used to derive a mathematical equation that relates the descriptors to the activity.

A hypothetical QSAR equation might look like this: log(Activity) = c₀ + c₁(LogP) - c₂(LUMO) + c₃(MR) where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis, and MR is the molar refractivity (a measure of volume and polarizability).

This model can then be used to predict the activity of new, unsynthesized analogues, guiding chemists to prioritize the synthesis of compounds with the most promising properties. ijert.org

Table 5: Example Data for a Hypothetical QSAR Study of Benzyl 5-aminopentanoate Analogues

| Compound (Substituent on Benzyl Ring) | LogP | LUMO (eV) | Molar Refractivity (MR) | Measured Activity (log Kₐ) |

| H (Parent Compound) | 1.85 | -1.20 | 60.5 | 3.18 |

| 4-Cl | 2.56 | -1.45 | 65.6 | 3.45 |

| 4-CH₃ | 2.35 | -1.15 | 65.1 | 3.30 |

| 4-NO₂ | 1.82 | -2.10 | 65.2 | 3.95 |

Utilization of Benzyl 5 Aminopentanoate Hydrochloride As a Synthetic Building Block

Role in Peptide Chemistry and Peptidomimetic Synthesis

The unique structure of benzyl (B1604629) 5-aminopentanoate hydrochloride, possessing both a protected carboxyl group and a free amino group (as its hydrochloride salt), makes it a useful component in the field of peptide chemistry and the design of peptidomimetics. nih.govbachem.com

Amino Acid Protection Strategies in Solid and Solution Phase Synthesis

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the reactive termini of amino acids. peptide.com The benzyl group of benzyl 5-aminopentanoate serves as a common and effective protecting group for the carboxylic acid functionality. This protection is stable under the conditions required for peptide bond formation.

In solid-phase peptide synthesis (SPPS) , the process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. bachem.comuci.edu The benzyl ester of benzyl 5-aminopentanoate can be advantageous in specific strategies. While the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dictate the choice of protecting groups, the benzyl group offers an alternative that can be cleaved under different conditions, often through hydrogenolysis. peptide.comluxembourg-bio.com This orthogonality allows for selective deprotection when required.

In solution-phase peptide synthesis , where all reactants are dissolved in a solvent, the benzyl ester protection is also widely employed. peptide.com It provides stability during coupling reactions and can be removed in the final stages of the synthesis to yield the free carboxylic acid. The hydrochloride form of the amine allows for its controlled release as a free amine by the addition of a base, ready for coupling with an activated carboxylic acid of another amino acid or peptide fragment.

Coupling Reactions for Oligomer and Polymer Construction

The bifunctional nature of benzyl 5-aminopentanoate hydrochloride allows it to participate in coupling reactions to form oligomers and polymers. The free amino group can react with an activated carboxylic acid, while the benzyl-protected carboxyl group can be deprotected and subsequently activated for reaction with another amino group. This step-wise growth can lead to the formation of polyamide chains. While specific examples detailing the polymerization of solely benzyl 5-aminopentanoate are not prevalent in readily available literature, the fundamental principles of peptide coupling reactions underpin this potential application. Standard coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU) can be employed to facilitate the formation of the amide bonds.

Incorporation into δ-Amino Acid Derivatives

Benzyl 5-aminopentanoate is a δ-amino acid derivative. The incorporation of such non-proteinogenic amino acids into peptide chains is a key strategy in the development of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The longer, more flexible backbone provided by δ-amino acids can induce different secondary structures in peptides, leading to novel biological activities. The free amino group of this compound can be coupled to the C-terminus of a peptide chain, and after deprotection of the benzyl ester, the synthesis can be continued from the newly liberated carboxylic acid.

Precursor for Nitrogen-Containing Heterocycles

The linear carbon chain and terminal functional groups of benzyl 5-aminopentanoate make it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly substituted piperidines and δ-lactams (piperidin-2-ones).

Intramolecular cyclization of 5-aminopentanoic acid derivatives is a common strategy for the synthesis of piperidin-2-one. In the case of benzyl 5-aminopentanoate, this would involve the formation of an amide bond between the nitrogen atom and the carbonyl carbon. This cyclization can be promoted by heat or by using coupling agents to activate the carboxylic acid after deprotection of the benzyl group. The resulting piperidin-2-one scaffold is a common motif in many biologically active compounds. nih.govnih.govwhiterose.ac.uk

Furthermore, the 5-aminopentanoate backbone can be elaborated and then cyclized to form various substituted piperidines. nih.gov For example, the amino group can be functionalized, and the ester can be reduced to an alcohol, followed by a series of reactions to construct the piperidine (B6355638) ring. While direct synthetic routes starting from this compound are not extensively documented in dedicated studies, its structure represents a logical starting point for such transformations based on established organic synthesis principles. The synthesis of N-substituted piperidine derivatives often involves the use of precursors with similar carbon backbones. nih.gov

Intermediate in the Construction of Complex Organic Molecules

The structural features of this compound make it a potential intermediate in the total synthesis of more complex organic molecules, including natural products like alkaloids and macrocycles.

Many alkaloids contain piperidine or related nitrogenous ring systems. egpat.comfrontiersin.orgmdpi.com As discussed, benzyl 5-aminopentanoate can serve as a precursor to these rings. By incorporating this building block, synthetic chemists can introduce a five-carbon chain with a nitrogen atom at a specific position, which can then be further modified to construct the intricate skeletons of various alkaloids. The benzyl protecting group can be strategically removed at a later stage of the synthesis.

In the synthesis of macrocycles, long-chain bifunctional molecules are often required for the crucial macrocyclization step. nih.govnih.govcam.ac.uk Benzyl 5-aminopentanoate can be elongated by coupling other molecules to its amino or (deprotected) carboxyl terminus. The resulting linear precursor can then undergo an intramolecular cyclization to form a macrocyclic lactam. The flexibility of the pentanoate chain can be advantageous in achieving the desired conformation for ring closure.

Application in Multi-Enzymatic Cascade Systems (as a general chemical component)

Multi-enzymatic cascade systems, where a series of enzymatic reactions are carried out in a single pot, are increasingly used for the efficient and sustainable synthesis of chemicals. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov While specific cascade reactions directly utilizing this compound are not prominently reported, its constituent parts, a benzyl ester and a primary amine, are functionalities that can be acted upon by enzymes.

For instance, lipases or esterases could be used for the selective hydrolysis of the benzyl ester to the free carboxylic acid. This enzymatic deprotection could be the first step in a cascade, with the resulting 5-aminopentanoic acid being a substrate for a subsequent enzymatic transformation. Similarly, the amino group could be a substrate for enzymes like transaminases, which can introduce or transfer amino groups. nih.gov A hypothetical cascade could involve the enzymatic deprotection of the benzyl ester followed by an enzyme-catalyzed cyclization to form δ-valerolactam. nih.govresearchgate.net The use of enzymes in such systems offers the advantages of high selectivity and mild reaction conditions.

Emerging Research Applications and Future Directions

Potential in Material Science

The unique bifunctional nature of benzyl (B1604629) 5-aminopentanoate hydrochloride, possessing both an amine and a carboxylic acid (in its ester form), positions it as a promising candidate for the development of advanced materials. Researchers are exploring its utility as a monomer for creating specialized polymers and as a component in supramolecular assemblies and anticorrosion coatings.

Development of Polymerizable Monomers

Amino acids and their derivatives are increasingly recognized as sustainable sources for designing functional and biodegradable polymers. researchgate.net These biomolecules offer inherent biocompatibility, making them ideal for biomedical applications. nih.gov Benzyl 5-aminopentanoate hydrochloride can serve as a monomer in polycondensation reactions. The primary amine can react with dicarboxylic acids or their derivatives, while the benzyl ester can be deprotected to reveal a carboxylic acid for reaction with diamines, leading to the formation of polyamides or poly(ester-amide)s.

The incorporation of the flexible pentanoate chain can influence the thermal and mechanical properties of the resulting polymers, such as the glass transition temperature and crystallinity. uni.lu This tunability is crucial for creating materials with tailored properties for specific applications, from engineering thermoplastics to biodegradable scaffolds for tissue engineering. nih.govuni.lu

Design of Self-Assembling Molecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. google.com Amino acids and their derivatives are excellent building blocks for such architectures due to their ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions. google.comnih.gov

Amphiphilic derivatives of amino acids, which possess both hydrophilic and hydrophobic regions, can self-assemble into diverse nanostructures like micelles, vesicles, and nanofibers. google.comgoogle.com Benzyl 5-aminopentanoate, with its hydrophobic benzyl group and hydrophilic amino group, fits this profile. The self-assembly of such molecules can be directed to create functional biomaterials for applications like drug delivery systems, where the assembled nanostructures can encapsulate and release therapeutic agents in a controlled manner. google.com The study of these self-assembling systems provides insights into creating complex, functional materials from simple molecular precursors. nih.gov

Exploration in Anticorrosion Studies (from a materials science perspective)

Amino acids and their derivatives have gained attention as environmentally friendly corrosion inhibitors for various metals and alloys. mdpi.comresearchgate.net Their effectiveness stems from the presence of heteroatoms (nitrogen and oxygen) in their functional groups (amino and carboxyl groups), which can adsorb onto the metal surface and form a protective film. researchgate.netmdpi.com This adsorption can occur through physisorption or chemisorption, blocking the active sites for corrosion. mdpi.com

The general mechanism involves the interaction of the inhibitor's electron-rich centers with the metal surface. Computational studies on related organic compounds have shown that heteroatoms and π-electrons in aromatic rings play a crucial role in the adsorption and inhibition efficiency. mdpi.commdpi.com While specific studies on this compound are limited, its structural components suggest potential as a corrosion inhibitor. The amino group and the oxygen atoms of the ester group could coordinate with metal ions, while the benzyl group could contribute to the formation of a hydrophobic barrier on the surface. Further research in this area could lead to the development of novel, green corrosion inhibitors.

Advanced Catalyst Design and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. Amino acids and their derivatives have proven to be valuable chiral ligands in asymmetric catalysis. nih.gov The presence of both an amine and a protected carboxylic acid in this compound makes it a potential precursor for the synthesis of new ligands for transition metal catalysts.

For instance, the amine group can be functionalized to create bidentate or multidentate ligands that can coordinate with a metal center. The chirality, if introduced into the molecule, could be exploited for enantioselective catalysis. While direct applications of this compound in this area are not yet widely reported, the broader success of amino acid-derived ligands in reactions like hydrogenations, cross-couplings, and aldol (B89426) reactions suggests a promising future direction for this compound and its derivatives. nih.govsoton.ac.uk The benzyl ester group also offers a handle for further modification or attachment to a solid support, creating recyclable catalysts. researchgate.net

Methodological Advancements in Chemical Synthesis

The synthesis of amino acid esters is a fundamental process in peptide chemistry and the development of pharmaceuticals. Traditional methods for preparing amino acid benzyl esters, such as Fischer-Speier esterification, often involve the use of hazardous solvents like benzene (B151609) or carbon tetrachloride to remove water azeotropically. mdpi.commdpi.com

Recent methodological advancements have focused on developing greener and more efficient synthetic routes. One such advancement is the replacement of hazardous solvents with safer alternatives like cyclohexane (B81311) for the azeotropic removal of water during the esterification of amino acids with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.comum.es This approach has been shown to produce amino acid benzyl esters in high yield and, crucially, with high enantiomeric purity, avoiding the racemization that can occur at the higher temperatures associated with solvents like toluene. mdpi.comum.es

Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing amino acid benzyl ester salts. This technique can significantly reduce reaction times compared to conventional heating methods. Furthermore, process optimization for the industrial-scale synthesis of related hydrochloride salts focuses on improving yield, safety, and cost-effectiveness, for example, through continuous flow processes. nih.govnih.gov

A Chinese patent describes a method for preparing amino acid benzyl ester hydrochloride using a metal chloride as a catalyst. The process involves the formation of the amino acid hydrochloride, followed by esterification with benzyl alcohol. This method is highlighted for its low cost, high conversion rate, and reduced waste, making it suitable for industrial production.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the design of new molecules and reaction pathways. While specific computational studies on this compound are not extensively documented, the methodologies are well-established and can be applied to this compound.

Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as in a solvent or at an interface. nih.gov This can be particularly useful for understanding the self-assembly behavior of its derivatives (as discussed in section 7.1.2) or its potential binding to a metal surface in anticorrosion applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure of the molecule and its derivatives. researchgate.net These calculations can predict properties like orbital energies (HOMO and LUMO), which are relevant for assessing its potential as a corrosion inhibitor or its reactivity in various chemical transformations. mdpi.com Furthermore, computational tools can aid in the design of novel derivatives of benzyl 5-aminopentanoate with enhanced properties for specific applications, such as improved ligand binding affinity in catalysis or stronger adsorption in material science. Docking studies can also be used to predict the binding modes and affinities of designed inhibitors for specific enzymes.

Exploration of Unexplored Reactivity Profiles and Reaction Mechanisms

While this compound is primarily recognized for its role as a precursor in the synthesis of various organic molecules, its full reactive potential remains an area of active scientific curiosity. The interplay between its primary amine, benzyl ester functional groups, and the hydrochloride salt form suggests a landscape of chemical transformations that are yet to be systematically investigated. Future research directions are likely to focus on novel catalytic systems, intramolecular cyclization pathways under unconventional conditions, and the controlled thermal decomposition to yield valuable chemical intermediates.

The exploration of these areas could unveil new synthetic routes and provide deeper insights into the mechanistic behavior of bifunctional amino esters. Key research questions would revolve around achieving selectivity, understanding the influence of the hydrochloride salt on reaction kinetics, and uncovering novel reaction pathways that deviate from classical transformations.

A significant area of interest lies in the intramolecular cyclization to form piperidin-2-one (δ-valerolactam), a valuable monomer for polyamide synthesis. While this transformation is expected, the exploration of its mechanism under various catalytic and thermal conditions is not fully elucidated for this specific substrate. Studies focusing on thermally-induced cyclization have shown that for similar amino esters, the formation of lactams is a viable pathway for substrate release. nih.gov The mechanism likely involves the nucleophilic attack of the primary amine on the ester carbonyl carbon. However, the role of the hydrochloride salt in this process is a critical, unexplored variable. The protonated amine is less nucleophilic, suggesting that the reaction may require either a preliminary deprotonation step or proceed via a mechanism where the equilibrium shifts towards the free amine at elevated temperatures.

Furthermore, the thermal decomposition of benzyl esters can proceed through various mechanisms, including cis-elimination. researcher.life Theoretical and experimental studies on related compounds, such as N-benzyl glycine (B1666218) ethyl ester, indicate that gas-phase elimination can occur via a concerted nonsynchronous six-membered cyclic transition state. acs.orgresearchgate.net Applying these models to this compound could predict novel thermal degradation pathways, potentially leading to the selective formation of benzyl alcohol and other valuable byproducts alongside the expected lactam.

Another promising avenue is the application of modern catalytic methods. For instance, the direct catalytic N-alkylation of α-amino acid esters using alcohols has been demonstrated with ruthenium catalysts, though it can be complicated by side reactions like transesterification. d-nb.info Exploring similar catalytic systems for this compound could lead to novel N-substituted derivatives. Additionally, the selective cyclization of amino-alcohols to lactams or cyclic amines can be controlled by specific catalysts and additives. rsc.org Adapting such catalytic strategies to an amino ester could provide selective routes to either the lactam or other unforeseen cyclic structures.

The table below outlines potential areas for future research into the reactivity of this compound, detailing hypothetical reactions, their proposed mechanisms, and the scientific rationale for their exploration.

| Potential Reaction Pathway | Proposed Mechanism | Scientific Rationale and Unexplored Aspects |

|---|---|---|

| Catalyst-Mediated Lactamization | Coordination of the catalyst (e.g., a Lewis acid) to the ester carbonyl, enhancing its electrophilicity and facilitating intramolecular nucleophilic attack by the amine. The hydrochloride may need to be neutralized in situ. | While uncatalyzed thermal cyclization is known for amino esters nih.gov, the use of specific catalysts could lower the reaction temperature, improve yield, and prevent side reactions. The precise influence of the hydrochloride counter-ion on catalyst activity is a key unknown. |

| Controlled Thermal Decomposition | Gas-phase elimination via a six-membered cyclic transition state, leading to the formation of piperidin-2-one and benzyl alcohol. acs.orgresearchgate.net An alternative pathway could involve homolytic cleavage at higher temperatures. | The thermal decomposition course for this specific molecule has not been detailed. Understanding the temperature thresholds for different decomposition pathways (lactamization vs. fragmentation) could enable its use as a controlled-release source of benzyl alcohol or piperidin-2-one. |

| Enzyme-Catalyzed Transformations | Use of proteases or lipases to catalyze either polymerization or selective hydrolysis. The benzyl ester group is known to enhance the reactivity of amino acid monomers in chemoenzymatic polymerizations. acs.org | The application of enzymatic methods to this non-natural amino acid ester is largely unexplored. This could offer a green chemistry route to novel oligomers or enantioselective transformations. |

| Intramolecular Enolate-Imine Cyclization | Generation of an ester enolate with a strong base, which could then participate in novel intramolecular reactions. Although typically applied to different substrates, this pathway could lead to polycyclic structures if coupled with an external imine-forming reagent. nih.govacs.org | This represents a highly speculative but potentially rewarding area. The challenge would be to control the reactivity of the free amine and the ester enolate to achieve desired cyclization products other than the simple lactam. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 5-aminopentanoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 5-aminopentanoic acid with benzyl alcohol under acidic conditions, followed by hydrochloride salt formation. Critical parameters include:

- Catalyst choice : Use of HCl gas or thionyl chloride for activation .

- Temperature control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-esterification) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm the benzyl ester (δ 7.3–7.5 ppm, aromatic protons) and aminopentanoate backbone (δ 1.5–3.0 ppm, aliphatic protons) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a certified reference standard .

- Elemental analysis : Validate chloride content (~15–16% by mass) to confirm hydrochloride salt formation .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Solubility in ethanol is ~50 mg/mL at 25°C .

- Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to moisture or basic conditions to prevent ester hydrolysis .

Q. How is this compound utilized as a precursor in peptide synthesis?

- Methodological Answer : The benzyl ester acts as a protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS).

- Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (TFA) to remove the benzyl group post-synthesis .

- Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) to link the aminopentanoate moiety to other amino acid residues .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

- Methodological Answer :

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to control stereochemistry .

- Chromatographic resolution : Chiral HPLC with amylose-based columns to separate enantiomers; validate via circular dichroism (CD) spectroscopy .

Q. How can researchers identify and quantify degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze using LC-MS to detect hydrolyzed products (e.g., 5-aminopentanoic acid) or oxidized derivatives .

- Quantitative NMR (qNMR) : Compare peak integrals of degradation products against a stable internal standard (e.g., maleic acid) .

Q. What computational methods predict the binding affinity of derivatives to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the benzyl ring .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

- Methodological Answer :

- Fluorine substitution : Replace the benzyl group with a 4-fluorobenzyl moiety to enhance metabolic stability. Assess via microsomal stability assays (e.g., rat liver microsomes) .

- LogP measurement : Compare partition coefficients using shake-flask method to evaluate hydrophobicity changes .

Q. What in vitro assays validate its role as a enzyme inhibitor or receptor modulator?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.